![molecular formula C19H24N2O2 B14282359 (E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene CAS No. 132545-64-3](/img/structure/B14282359.png)
(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene typically involves the following steps:
Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as a phenol or aniline derivative, under basic conditions to form the azobenzene structure.
For example, the synthesis might start with 4-hexyloxyaniline and 4-methoxyaniline. The 4-hexyloxyaniline is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with 4-methoxyaniline in an alkaline medium to yield the desired azobenzene compound.
Industrial Production Methods
Industrial production of azobenzenes, including this compound, often involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the diazene group can lead to the formation of hydrazines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Typical conditions involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted azobenzenes, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene has several applications in scientific research:
Chemistry: Used as a photoresponsive material in studies of molecular switches and light-driven processes.
Biology: Investigated for its potential in controlling biological processes through light activation.
Medicine: Explored for use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers with photoresponsive properties.
Wirkmechanismus
The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene involves the photoisomerization of the azobenzene group. Upon exposure to light, the compound can switch between its trans (E) and cis (Z) isomers. This isomerization can induce changes in the molecular structure and properties, which can be harnessed for various applications. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules or altering the properties of materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: The parent compound with no substituents on the phenyl rings.
Disperse Orange 3: An azobenzene dye with a nitro group and an ethyl group on the phenyl rings.
Methyl Red: An azobenzene dye with a carboxylic acid group and a dimethylamino group on the phenyl rings.
Uniqueness
(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene is unique due to the presence of the hexyloxy and methoxy groups, which can influence its solubility, stability, and photoresponsive behavior. These substituents can also affect the compound’s interactions with other molecules, making it suitable for specific applications where other azobenzenes may not be as effective.
Eigenschaften
CAS-Nummer |
132545-64-3 |
|---|---|
Molekularformel |
C19H24N2O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(4-hexoxyphenyl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C19H24N2O2/c1-3-4-5-6-15-23-19-13-9-17(10-14-19)21-20-16-7-11-18(22-2)12-8-16/h7-14H,3-6,15H2,1-2H3 |
InChI-Schlüssel |
QULHZIZKZQPFRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
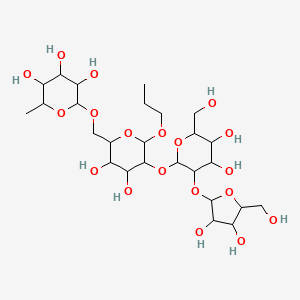
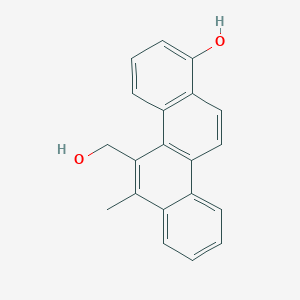
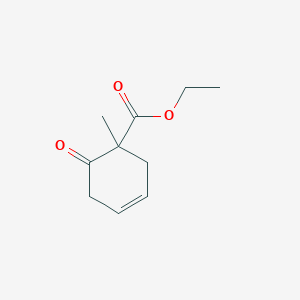

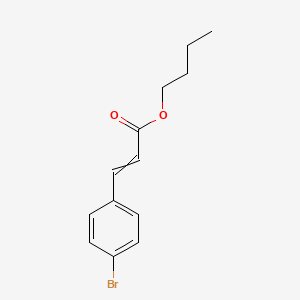
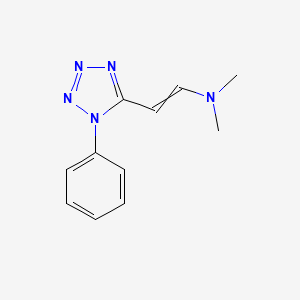

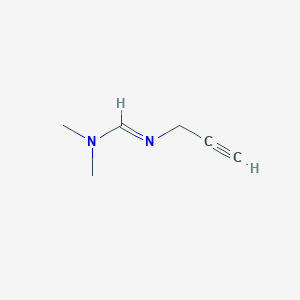
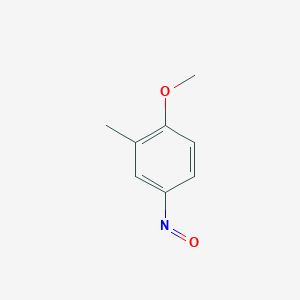
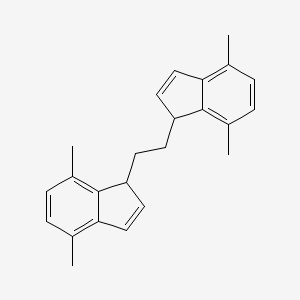
![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)
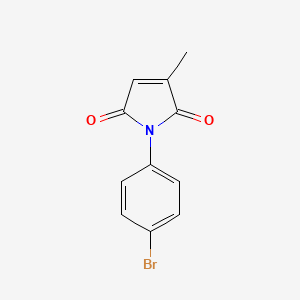
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
